Thalidomide-4-NH-PEG1-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-4-NH-PEG1-NH-Boc is a derivative of Thalidomide, modified with a polyethylene glycol (PEG) linker and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. The Boc protecting group can be removed under acidic conditions, making this compound a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG1-NH-Boc involves several steps:
Thalidomide Modification: Thalidomide is first modified to introduce an amino group at the 4-position.
PEGylation: The amino group is then reacted with a PEG linker to form Thalidomide-4-NH-PEG1.
Boc Protection: Finally, the PEGylated Thalidomide is reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide are modified and PEGylated.
Purification: The intermediate products are purified using techniques such as chromatography.
Final Modification: The Boc protecting group is introduced, and the final product is purified and characterized
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-4-NH-PEG1-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Conjugation: The PEG linker allows for conjugation with other molecules, such as proteins or drugs
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, common acids such as trifluoroacetic acid are used.
Nucleophiles: For substitution reactions, various nucleophiles can be employed depending on the desired product
Major Products
Deprotected Thalidomide-PEG: Removal of the Boc group yields Thalidomide-4-NH-PEG1.
Conjugated Products: Conjugation with other molecules results in various functionalized derivatives
Applications De Recherche Scientifique
Thalidomide-4-NH-PEG1-NH-Boc has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized reagents and tools for biochemical research .
Mécanisme D'action
Thalidomide-4-NH-PEG1-NH-Boc acts by recruiting Cereblon, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The PEG linker and Boc group enhance the compound’s solubility and stability, making it an effective intermediate in PROTAC synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another Thalidomide derivative with potent anti-cancer activity
Uniqueness
Thalidomide-4-NH-PEG1-NH-Boc is unique due to its PEG linker and Boc protecting group, which provide enhanced solubility and stability. These modifications make it particularly useful in the synthesis of PROTACs, setting it apart from other Thalidomide derivatives .
Propriétés
Formule moléculaire |
C22H28N4O7 |
---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H28N4O7/c1-22(2,3)33-21(31)24-10-12-32-11-9-23-14-6-4-5-13-17(14)20(30)26(19(13)29)15-7-8-16(27)25-18(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,31)(H,25,27,28) |
Clé InChI |
DGINBGUHHXNCBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.